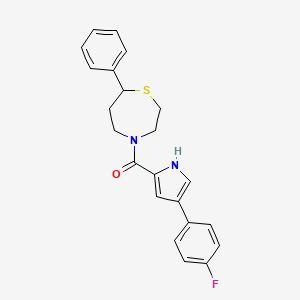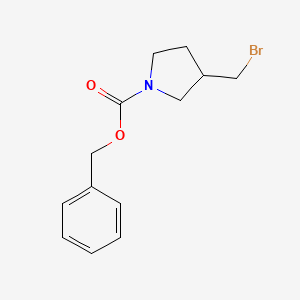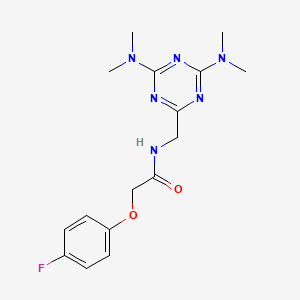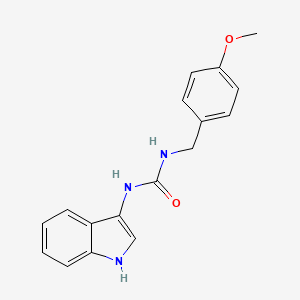
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, is a complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the fluorophenyl group, pyrrole ring, and thiazepane moiety. These structural features are commonly found in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative properties.
Synthesis Analysis
While the specific synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is not detailed in the provided papers, we can infer from the related literature that such compounds can be synthesized using one-pot methods or multi-step reactions involving key intermediates. For instance, the synthesis of a related compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, was achieved using a one-pot procedure that involved acetophenone and trimethylacetaldehyde with TosMIC and a mild base . This suggests that similar methodologies could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique could be employed to ascertain the precise molecular geometry of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, which would be crucial for understanding its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one being analyzed are typically characterized by their solubility, melting point, and stability. These properties are influenced by the molecular structure and the nature of substituents. For instance, the presence of a fluorophenyl group could enhance the compound's lipophilicity, potentially affecting its pharmacokinetic profile. The crystal structure analysis of a related compound revealed a yellow block-shaped crystal, which suggests that the compound might also exhibit distinct crystalline properties .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Development of New Synthetic Pathways
Novel synthetic methods for pyrrole and phenyl methanone derivatives have been explored, demonstrating the importance of such compounds in developing new chemical synthesis strategies. The one-pot synthesis technique for pyrrole derivatives offers an economical and efficient route, showcasing the compound's utility in synthetic organic chemistry (Kaur & Kumar, 2018).
Crystal Structure Elucidation
Understanding the crystal structure of compounds with similar frameworks helps in the rational design of new molecules with desired physical and chemical properties. Studies involving X-ray diffraction and DFT calculations reveal the molecular geometry and electronic structure, crucial for designing compounds with specific reactivities or binding capabilities (Huang et al., 2021).
Medicinal Chemistry and Pharmacology
Antitumor Activity
Compounds bearing structural similarities to the queried molecule have shown significant antitumor effects, both in vitro and in vivo. These findings underscore the potential of such molecules in the development of new anticancer agents, with specific mechanisms of action including tubulin polymerization inhibition and apoptosis induction in cancer cells (Magalhães et al., 2011; Magalhães et al., 2013).
Design and Discovery of New Drug Candidates
The structural features of similar compounds have facilitated the discovery of new drug candidates targeting specific biological receptors or pathways. For example, selective inhibition of the Met kinase superfamily by substituted carboxamides illustrates the compound's relevance in identifying new therapeutics for cancer and other diseases (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-8-6-16(7-9-19)18-14-20(24-15-18)22(26)25-11-10-21(27-13-12-25)17-4-2-1-3-5-17/h1-9,14-15,21,24H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIMGCSHLUPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)



![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)
![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)